3-Mercaptopropyltriethoxysilane

説明

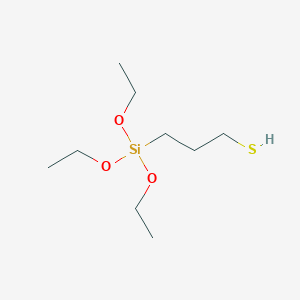

Structure

3D Structure

特性

IUPAC Name |

3-triethoxysilylpropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O3SSi/c1-4-10-14(11-5-2,12-6-3)9-7-8-13/h13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQBZYNUSLHVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCS)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

352668-65-6 | |

| Record name | 1-Propanethiol, 3-(triethoxysilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352668-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7044479 | |

| Record name | 3-(Triethoxysilyl)propane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Mercaptopropyl)triethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14814-09-6 | |

| Record name | (3-Mercaptopropyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14814-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014814096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Triethoxysilyl)propane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(triethoxysilyl)propanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Triethoxysilyl)-1-propanethiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z069RX894N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 3-Mercaptopropyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis routes for 3-Mercaptopropyltriethoxysilane (MPTES), a versatile organosilane coupling agent. The document details the reaction mechanisms, experimental protocols, and quantitative data for the most common industrial and laboratory-scale synthesis methods. These include the nucleophilic substitution of 3-chloropropyltriethoxysilane with sodium hydrosulfide or thiourea, and the hydrosilylation of allyl mercaptan with triethoxysilane. Additionally, the principles of the thiol-ene reaction as a related functionalization method are discussed. The information is presented to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development.

Introduction

This compound (MPTES) is a bifunctional organosilane that possesses both a reactive mercapto group and a hydrolyzable triethoxysilyl group. This dual functionality allows it to act as a coupling agent, adhesion promoter, and surface modifier, bridging inorganic substrates and organic polymers. Its applications are widespread, ranging from the rubber and plastics industries to the functionalization of nanoparticles for biomedical applications. A thorough understanding of its synthesis and reaction mechanisms is crucial for its effective application and the development of novel materials. This guide will delve into the core synthetic methodologies for MPTES, providing detailed experimental protocols and mechanistic insights.

Synthesis of this compound

There are two primary industrial routes for the synthesis of this compound: the reaction of 3-chloropropyltriethoxysilane with a sulfur source and the hydrosilylation of allyl mercaptan.

Nucleophilic Substitution of 3-Chloropropyltriethoxysilane

This is a widely used method that involves the reaction of 3-chloropropyltriethoxysilane (CPTES) with a nucleophilic sulfur-containing reagent. The two most common sulfur sources are sodium hydrosulfide and thiourea.

The reaction of CPTES with sodium hydrosulfide (NaSH) is a direct nucleophilic substitution where the hydrosulfide anion displaces the chloride ion.[1][2][3]

Reaction Mechanism:

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The highly nucleophilic hydrosulfide ion attacks the carbon atom bonded to the chlorine atom, leading to the formation of a transition state where the S-C bond is forming and the C-Cl bond is breaking. The reaction results in the inversion of the stereochemical configuration at the carbon center, although this is not relevant for the propyl chain. The sulfur in thiols is a powerful nucleophile, making this reaction efficient.[4][5]

Figure 1: Nucleophilic substitution of CPTES with NaSH.

Experimental Protocol:

A typical experimental procedure involves charging a reactor with an aqueous solution of sodium hydrosulfide and a phase-transfer catalyst.[6] 3-chloropropyltriethoxysilane is then added, and the mixture is heated. The use of a phase-transfer catalyst is common in industrial processes to facilitate the reaction between the aqueous and organic phases.[7][8]

-

Reactants: 3-chloropropyltriethoxysilane (CPTES), Sodium Hydrosulfide (NaSH), Phase-transfer catalyst (e.g., hexaethylguanidinium chloride or palmityl trimethyl ammonium chloride), Water.[6][7][8][9]

-

Procedure:

-

An aqueous solution of sodium hydrosulfide is prepared in a reactor.[6]

-

A phase-transfer catalyst is added to the reactor.[6]

-

3-chloropropyltriethoxysilane is added to the mixture.[9]

-

The reaction mixture is heated to approximately 80-98°C and stirred for several hours.[8][9]

-

After the reaction is complete, the organic phase is separated from the aqueous phase.

-

The crude product is then purified by distillation under reduced pressure.[7]

-

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (CPTES:NaSH) | ~1:1.06 | [9] |

| Temperature | 98°C | [9] |

| Reaction Time | 6 hours | [9] |

| Yield | 74% | [9] |

| Purity | >73.4% (GC) | [9] |

An alternative nucleophilic substitution route involves the reaction of CPTES with thiourea to form an isothiouronium salt intermediate, which is then hydrolyzed to yield the mercaptan.[5][10]

Reaction Mechanism:

This two-step process begins with an SN2 reaction where the sulfur atom of thiourea acts as the nucleophile, displacing the chloride from CPTES to form a stable S-alkylisothiouronium salt.[5] In the second step, the isothiouronium salt is hydrolyzed, typically with a base like ethylenediamine, to yield the final this compound product.[10]

Figure 2: Two-step synthesis of MPTES via the thiourea route.

Experimental Protocol:

-

Reactants: 3-chloropropyltrimethoxysilane (or triethoxy-), Thiourea, Potassium Iodide (catalyst), Ethylenediamine (for hydrolysis), Methanol (solvent).[10][11]

-

Procedure:

-

3-chloropropyltrimethoxysilane, thiourea, potassium iodide, and anhydrous methanol are added to a reaction vessel.

-

The mixture is heated to reflux (around 69-73°C) and stirred for an extended period (22-28 hours).

-

After cooling, ethylenediamine is added to hydrolyze the isothiouronium salt intermediate.

-

The solvent (methanol) is removed by distillation.

-

The final product is obtained by vacuum distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Thiourea:Chlorosilane) | 1.1:1 | [10] |

| Catalyst | Potassium Iodide | [10] |

| Temperature (Reflux) | 110-112°C | [10] |

| Temperature (Ammonolysis) | 90-92°C | [10] |

| Yield | 82% | [10] |

| Purity | >98% | [10] |

Hydrosilylation of Allyl Mercaptan

This method involves the addition of a silicon-hydride bond across the carbon-carbon double bond of allyl mercaptan, catalyzed by a transition metal complex, typically a platinum-based catalyst.[12][13]

Reaction Mechanism:

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[11][12][14] This mechanism involves a series of steps:

-

Oxidative Addition: The triethoxysilane oxidatively adds to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.

-

Olefin Coordination: The allyl mercaptan coordinates to the platinum center.

-

Migratory Insertion: The allyl group inserts into the Pt-H bond.

-

Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to yield the final product, this compound, and regenerate the platinum(0) catalyst.

A modified Chalk-Harrod mechanism where the alkene inserts into the Pt-Si bond has also been proposed.[11]

Figure 3: The Chalk-Harrod mechanism for hydrosilylation.

Experimental Protocol:

-

Reactants: Allyl mercaptan, Triethoxysilane, Platinum catalyst (e.g., Speier's catalyst, Karstedt's catalyst).[13][15]

-

Procedure:

-

Allyl mercaptan and the platinum catalyst are charged into a reactor under an inert atmosphere.

-

Triethoxysilane is added dropwise to the mixture while maintaining a controlled temperature.

-

The reaction is typically exothermic and may require cooling.

-

After the addition is complete, the mixture is stirred for a period to ensure complete reaction.

-

The product is then purified by vacuum distillation.

-

Quantitative Data:

Quantitative data for the direct hydrosilylation of allyl mercaptan is less commonly published in open literature due to its industrial significance. However, related hydrosilylation reactions of allyl compounds with triethoxysilane report high yields.[13]

Thiol-Ene Reaction

The thiol-ene reaction is a powerful and versatile "click" chemistry method that can be used to functionalize silanes.[16][17][18] While not a direct synthesis of MPTES itself, it is a key reaction involving MPTES to create more complex organofunctional silanes.

Reaction Mechanism:

The thiol-ene reaction can proceed via two main mechanisms: a radical-mediated pathway or a base/nucleophile-catalyzed Michael addition.[19][20]

-

Radical-mediated Thiol-Ene Addition: This is the more common route. A radical initiator (photoinitiator or thermal initiator) abstracts a hydrogen atom from the thiol (e.g., MPTES), generating a thiyl radical. This radical then adds across the double bond of an alkene, creating a carbon-centered radical. A chain transfer step with another thiol molecule yields the final product and regenerates a thiyl radical, propagating the chain reaction.[20]

-

Base-catalyzed Michael Addition: In the presence of a base, the thiol is deprotonated to form a thiolate anion. This highly nucleophilic species then attacks an electron-deficient alkene (a Michael acceptor), such as an acrylate or maleimide, in a conjugate addition reaction.[19]

Figure 4: Mechanisms of the Thiol-Ene Reaction.

Experimental Workflows

The general workflow for the synthesis of this compound involves reaction, separation, and purification steps.

Figure 5: General experimental workflow for MPTES synthesis.

Conclusion

The synthesis of this compound is well-established, with the nucleophilic substitution of 3-chloropropyltriethoxysilane and the hydrosilylation of allyl mercaptan being the most prominent industrial methods. Each route offers distinct advantages and challenges in terms of reaction conditions, yield, and purity. The choice of synthesis method often depends on factors such as the availability of raw materials, desired purity, and production scale. A thorough understanding of the underlying reaction mechanisms, as detailed in this guide, is essential for optimizing existing processes and developing novel applications for this versatile organosilane. The thiol-ene reaction further expands the utility of MPTES, allowing for its incorporation into a wide array of functional materials. This guide serves as a foundational resource for scientists and researchers working with or developing applications for this compound.

References

- 1. gacariyalur.ac.in [gacariyalur.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103408582A - Preparation method of this compound coupling agent - Google Patents [patents.google.com]

- 8. CN103408582B - A kind of preparation method of this compound coupling agent - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]

- 16. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiol-ene click reaction as a general route to functional trialkoxysilanes for surface coating applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. diva-portal.org [diva-portal.org]

- 20. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Mercaptopropyltriethoxysilane: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 3-Mercaptopropyltriethoxysilane (MPTES), a versatile organosilane coupling agent. Intended for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on surface modification and functionalization.

Chemical Structure and Identification

This compound is a bifunctional organosilane featuring a hydrolyzable triethoxysilyl group at one end and a reactive mercapto (thiol) group at the other, connected by a propyl chain. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic materials.

Diagram of the chemical structure of this compound.

An In-depth Technical Guide to the Hydrolysis and Condensation Kinetics of α-Mercaptopropyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation kinetics of α-mercaptopropyltriethoxysilane (MPTES), a trifunctional organosilane crucial for surface modification and functionalization in various scientific and industrial applications, including drug delivery systems. This document details the reaction mechanisms, influencing factors, and experimental methodologies for studying these critical processes.

Introduction to MPTES Chemistry

α-Mercaptopropyltriethoxysilane, also known as 3-mercaptopropyltriethoxysilane, is a versatile coupling agent. Its utility stems from its dual chemical nature: a mercapto (-SH) functional group that can react with specific organic moieties or surfaces, and triethoxysilyl groups (-Si(OCH₂CH₃)₃) that, upon hydrolysis, form reactive silanol groups (-Si(OH)₃). These silanols can then undergo condensation to form stable siloxane bonds (Si-O-Si), leading to the formation of a durable polysiloxane network on a substrate.

The overall process occurs in two primary stages:

-

Hydrolysis: The ethoxy groups on the silicon atom are replaced by hydroxyl groups in the presence of water.

-

Condensation: The newly formed silanol groups react with each other or with hydroxyl groups on a substrate to form siloxane bonds, releasing water as a byproduct.

Understanding the kinetics of these reactions is paramount for controlling the structure and properties of the resulting silane layer, which is critical for applications requiring well-defined surface chemistry.

Hydrolysis and Condensation Signaling Pathways

The following diagrams illustrate the stepwise reactions of MPTES hydrolysis and the subsequent condensation process.

Caption: Stepwise hydrolysis of α-mercaptopropyltriethoxysilane.

Caption: Condensation of hydrolyzed MPTES to form a siloxane network.

Kinetics of Hydrolysis and Condensation

The rates of hydrolysis and condensation are highly dependent on several experimental factors. While comprehensive tabulated kinetic data for MPTES is not widely available in published literature, the general trends and influencing factors are well-documented for organotrialkoxysilanes.

Factors Influencing Reaction Rates

The following table summarizes the qualitative effects of key parameters on the hydrolysis and condensation rates of MPTES.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |

| pH | Minimum near pH 7; increases in acidic and basic conditions.[1] | Minimum around pH 4; increases in acidic and especially basic conditions. | Acidic conditions favor hydrolysis while slowing condensation, leading to more stable silanol intermediates.[2] |

| Water Concentration | Increases with higher water-to-silane ratios up to a certain point. | Can be hindered by very large amounts of water, which can delay self-condensation. | A stoichiometric amount of water is required for complete hydrolysis. |

| Catalyst | Acids and bases catalyze the reaction. | Acids and bases catalyze the reaction. | The choice of catalyst can significantly alter the reaction pathways and rates. |

| Solvent | The presence of co-solvents like ethanol can delay the hydrolysis reaction.[3] | Solvent polarity and proticity can influence the stability of intermediates and transition states. | MPTES is often dissolved in an alcohol/water mixture. |

| Temperature | Increases with temperature. | Increases with temperature. | Higher temperatures accelerate both processes.[4] |

| Silane Concentration | Can influence the apparent reaction order. | Higher concentrations can favor intermolecular condensation. | High concentrations of oligomers in solution can lead to non-uniform films.[5] |

Quantitative Kinetic Data

Obtaining precise rate constants for MPTES is challenging due to the complexity of the simultaneous and consecutive reactions. However, studies on similar organosilanes provide insight into the expected kinetic behavior. For instance, the hydrolysis of γ-glycidoxypropyltrimethoxysilane in a 2 wt% aqueous solution at pH 5.4 and 26°C was found to follow pseudo-first-order kinetics for the initial hydrolysis step, with a rate constant (k) of 0.026 min⁻¹.[4] While this value is for a different silane, it illustrates the type of quantitative data that can be derived from kinetic studies.

Comparative studies have shown that the reactivity of trialkoxysilanes is influenced by the organic functional group. For example, under neutral conditions, 3-aminopropyl triethoxy silane (APES) exhibits a faster hydrolysis rate than 3-mercaptopropyl trimethoxy silane (MRPMS).[2]

Experimental Protocols for Kinetic Analysis

The primary techniques for monitoring the hydrolysis and condensation kinetics of MPTES are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[3]

NMR Spectroscopy

NMR is a powerful tool for quantitatively tracking the concentrations of different silicon species over time.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz).

-

Nuclei:

-

²⁹Si NMR: The most direct method for observing the silicon environment. Different chemical shifts correspond to the starting triethoxysilane, the partially and fully hydrolyzed silanols, and various condensed species (dimers, oligomers).[6]

-

¹H NMR: Can be used to monitor the disappearance of the ethoxy protons and the appearance of ethanol protons.

-

¹³C NMR: Provides complementary information on the carbon environments.

-

-

Sample Preparation:

-

Prepare a solution of MPTES in a suitable solvent system (e.g., ethanol/D₂O or a deuterated buffer) directly in an NMR tube.

-

Initiate the reaction by adding a known amount of water and, if applicable, a catalyst (e.g., an acid or base to adjust the pH).

-

Ensure rapid and thorough mixing.

-

-

Data Acquisition:

-

Acquire spectra at regular time intervals. The timing will depend on the reaction rate under the chosen conditions.

-

For ²⁹Si NMR, longer acquisition times may be necessary due to the low natural abundance and long relaxation times of the nucleus.

-

-

Data Analysis:

-

Integrate the peaks corresponding to the different species in the spectra.

-

The concentration of each species at a given time is proportional to its peak integral.

-

Plot the concentration of reactants and products as a function of time to determine the reaction order and rate constants.

-

FTIR Spectroscopy

FTIR spectroscopy is particularly useful for in-situ monitoring of the changes in functional groups.

-

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for analyzing liquid samples in real-time.

-

Spectral Regions of Interest:

-

Si-O-C stretching: Decrease in the intensity of bands around 1100-1000 cm⁻¹ indicates the consumption of ethoxy groups.

-

Si-OH stretching: Appearance of a broad band around 3700-3200 cm⁻¹ signifies the formation of silanol groups.

-

Si-O-Si stretching: Growth of a band around 1050-1000 cm⁻¹ indicates the formation of siloxane bonds from condensation.

-

-

Sample Preparation:

-

The reaction is typically initiated by mixing MPTES, solvent, water, and catalyst.

-

For ATR-FTIR, a small amount of the reaction mixture is placed in contact with the ATR crystal.

-

-

Data Acquisition:

-

Spectra are collected at regular time intervals. The fast scanning capabilities of modern FTIR instruments are well-suited for studying rapid hydrolysis reactions.

-

-

Data Analysis:

-

The change in the absorbance of characteristic peaks is monitored over time.

-

The absorbance is related to the concentration of the corresponding functional group via the Beer-Lambert law.

-

Kinetic profiles are generated by plotting absorbance changes versus time.

-

Experimental Workflow for Kinetic Studies

The following diagram outlines a typical workflow for investigating the hydrolysis and condensation kinetics of MPTES.

Caption: General workflow for MPTES kinetic analysis.

Conclusion

The hydrolysis and condensation of α-mercaptopropyltriethoxysilane are complex, interconnected processes that are fundamental to its function as a coupling agent. The kinetics of these reactions are sensitively controlled by a range of experimental parameters, most notably pH, water concentration, and temperature. While quantitative rate constants are not always readily available, a thorough understanding of the qualitative effects of these parameters allows for precise control over the silanization process. By employing analytical techniques such as NMR and FTIR spectroscopy, researchers can effectively monitor and manipulate the reaction kinetics to achieve desired surface properties for advanced applications in materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. laurentian.ca [laurentian.ca]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Self-Assembly of 3-Mercaptopropyltriethoxysilane on Surfaces

Introduction

3-Mercaptopropyltriethoxysilane (MPTES) is a bifunctional organosilane molecule widely utilized in surface science, materials engineering, and drug development. Its unique structure, featuring a terminal thiol (-SH) group and a triethoxysilane headgroup (-Si(OCH₂CH₃)₃), allows it to act as a versatile molecular linker. The silane group can form robust covalent bonds with hydroxylated surfaces like silica and glass, while the thiol group exhibits a strong affinity for noble metal surfaces such as gold and silver. This dual reactivity enables the formation of highly organized, self-assembled monolayers (SAMs) that precisely modify the chemical and physical properties of a substrate. This guide provides an in-depth exploration of the mechanisms governing MPTES self-assembly, key influencing factors, experimental protocols, and characterization data.

The Core Mechanism: Hydrolysis and Condensation

The formation of a stable silane layer on a surface is a two-step process involving hydrolysis followed by condensation. The presence of water is critical for these reactions to proceed.

-

Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (-OCH₂CH₃) attached to the silicon atom in the presence of water. This reaction replaces the ethoxy groups with hydroxyl groups (-OH), transforming the MPTES molecule into a reactive silanetriol intermediate and releasing ethanol as a byproduct. Trace amounts of water, either in the solvent or adsorbed on the substrate surface, are sufficient to initiate this step.[1]

-

Condensation: Following hydrolysis, the newly formed silanol groups can undergo condensation reactions in several ways:

-

Intermolecular Condensation: Silanols from different MPTES molecules can react with each other to form siloxane bonds (Si-O-Si), leading to the formation of oligomers or polymers in the solution. This pathway is more prevalent at higher MPTES concentrations and water content, and can result in disordered, multi-layered films rather than a uniform monolayer.[1]

-

Surface Condensation: The silanol groups of a hydrolyzed MPTES molecule can react with hydroxyl groups present on the substrate surface (e.g., Si-OH on silica) to form a covalent Si-O-substrate bond. This anchors the molecule to the surface.[2]

-

Cross-Linking: Adjacent MPTES molecules already anchored to the surface can undergo further condensation, forming a laterally cross-linked siloxane network that enhances the stability and density of the monolayer.[3][4][5]

-

Surface-Specific Assembly Mechanisms

The initial binding event of MPTES is dictated by the chemistry of the substrate.

On oxide surfaces rich in hydroxyl groups (e.g., SiO₂, glass, mica), the self-assembly is driven by the condensation reaction between the silanol groups of hydrolyzed MPTES and the surface hydroxyls.[1] This forms strong, covalent Si-O-Si bonds that anchor the MPTES molecules. The thiol tail group is consequently oriented away from the surface, making it available for subsequent chemical modifications or interactions, such as binding nanoparticles.[6][7]

For noble metal surfaces, the mechanism is inverted. The strong, specific interaction between the sulfur atom of the thiol group and the metal surface leads to the formation of a metal-thiolate bond (e.g., Au-S).[3][4][8][9] This initial chemisorption step orients the MPTES molecules with their triethoxysilane headgroups pointing away from the surface. These exposed silane groups can then undergo the hydrolysis and condensation reactions described previously, forming a cross-linked polysiloxane network on top of the gold surface.[3][5][10]

Quantitative Data Summary

The quality and characteristics of the resulting MPTES film are highly dependent on the reaction conditions.

Table 1: MPTES Self-Assembled Monolayer (SAM) Formation Parameters

| Parameter | Substrate | Value/Condition | Outcome/Observation | Reference |

|---|---|---|---|---|

| Concentration | SiO₂ | 5 x 10⁻³ M (in Benzene) | Well-ordered, flat monolayer domains | [1] |

| SiO₂ | > 5 x 10⁻³ M (in Benzene) | Disordered, steep polymer domains | [1] | |

| Au(111) | 1 mM (in Ethanol) | Formation of an ordered monolayer | [8][9] | |

| Deposition Time | Si(001) | ~1 hour | Monolayer thickness of approx. 0.73 nm | [11] |

| Si(001) | > 1 hour | Increased agglomeration observed | [11] | |

| Solvent | Si(001) | Solvents with higher dielectric constants | Favor monolayer formation | [11] |

| pH of Bath | Mg Alloy AZ91 | 4 | Most uniform films obtained | [2] |

| Mg Alloy AZ91 | 7 | Incomplete hydrolysis, little deposition | [2] |

| | Mg Alloy AZ91 | 10 | High concentration of oligomers, non-uniform film |[2] |

Table 2: Surface Characterization Data for MPTES and Related SAMs

| Surface | Measurement | Value | Notes | Reference |

|---|---|---|---|---|

| MPTMS on Si(001) | Ellipsometric Thickness | ~0.73 nm | Formed after 1 hour deposition | [11] |

| Untreated Platinum | Water Contact Angle | ~40° | Hydrophilic surface | [12] |

| Platinum + SAM (from solution) | Water Contact Angle | 126° | Hydrophobic surface, indicates dense SAM | [12] |

| Platinum + SAM (from vapor) | Water Contact Angle | 72° | Less densely packed SAM | [12] |

| Bare Gold | Water Contact Angle | 68° ± 11° | Reference clean surface | [13] |

| -CH₃ terminated SAM on Au | Water Contact Angle | 97° ± 2° | Hydrophobic reference | [13] |

| -OH terminated SAM on Au | Water Contact Angle | 49° ± 3° | Hydrophilic reference |[13] |

Experimental Protocols

Precise and reproducible SAM formation requires meticulous attention to substrate preparation and deposition conditions.

-

Substrate Cleaning and Hydroxylation:

-

Sonicate the silica substrate in acetone, followed by isopropanol, and finally deionized (DI) water (15 minutes each).

-

Dry the substrate under a stream of nitrogen.

-

To ensure a high density of surface hydroxyl groups, immerse the substrate in a piranha solution (3:1 v/v mixture of concentrated H₂SO₄ and 30% H₂O₂) at 60-80°C for 30 minutes.[1] (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).

-

Rinse the substrate copiously with DI water and dry with nitrogen.

-

-

SAM Deposition:

-

Prepare a 1% (v/v) solution of MPTES in anhydrous ethanol.

-

Immerse the cleaned, hydroxylated substrate in the MPTES solution for 2-4 hours at room temperature.

-

Remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules, then dry with nitrogen.

-

-

Curing:

-

Heat the coated substrate in an oven at 100-110°C for 1 hour to promote further cross-linking and stabilize the monolayer.[2]

-

-

Substrate Cleaning:

-

Clean the gold substrate by immersion in piranha solution for 1 minute, followed by extensive rinsing with DI water and ethanol.[8] Alternatively, use UV-Ozone cleaning for 15-20 minutes.

-

A final rinse with the deposition solvent (e.g., ethanol) is recommended.

-

-

SAM Deposition:

-

Rinsing and Hydrolysis/Condensation:

-

Remove the substrate and rinse thoroughly with ethanol to remove non-chemisorbed molecules. Dry with nitrogen.

-

To promote the hydrolysis and condensation of the outward-facing silane groups, the sample can be exposed to ambient humidity or briefly immersed in water, followed by a curing step (e.g., 100°C for 1 hour).[3][4]

-

References

- 1. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 2. laurentian.ca [laurentian.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. researchgate.net [researchgate.net]

- 6. Silanization of solid surfaces via mercaptopropylsilatrane: a new approach of constructing gold colloid monolayers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nikolabatina.com.mx [nikolabatina.com.mx]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. dataphysics-instruments.com [dataphysics-instruments.com]

- 13. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]

3-Mercaptopropyltriethoxysilane (MPTES): A Technical Guide for Material Science Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopropyltriethoxysilane (MPTES) is a versatile organosilane coupling agent that plays a crucial role in advanced materials science. Its unique bifunctional structure, featuring a reactive triethoxysilane group at one end and a thiol (-SH) group at the other, enables it to form covalent bonds with both inorganic and organic materials. The triethoxysilane moiety readily hydrolyzes to form silanol groups, which can then condense with hydroxyl groups present on the surface of inorganic substrates like silica, titania, and other metal oxides. The terminal thiol group provides a reactive site for a variety of chemical transformations, including thiol-ene "click" chemistry, disulfide bond formation, and binding to noble metal nanoparticles. This dual reactivity makes MPTES an ideal interfacial adhesion promoter, surface modifier, and crosslinking agent in a wide range of applications, including the development of polymer composites, functionalized nanoparticles for drug delivery, and advanced coatings.

Core Properties of this compound

A summary of the key physical and chemical properties of MPTES is presented in the table below.

| Property | Value |

| Chemical Formula | HS(CH₂)₃Si(OCH₂CH₃)₃ |

| Molecular Weight | 238.42 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | Approximately 0.987 g/mL at 20 °C[1] |

| Boiling Point | 213-215 °C |

| Refractive Index | Approximately 1.444 at 20 °C |

| Flash Point | 88 °C (closed cup)[1] |

| Solubility | Miscible with alcohols, ketones, esters, and aliphatic and aromatic hydrocarbons. Reacts with water. |

Applications in Material Science

Surface Modification of Nanoparticles

MPTES is extensively used for the surface functionalization of nanoparticles, particularly silica (SiO₂), to improve their dispersion in polymer matrices and to introduce specific functionalities. The silane group of MPTES reacts with the surface silanol groups of silica, creating a covalent bond, while the thiol group remains available for further reactions.

The effectiveness of MPTES in modifying surfaces can be quantified by measuring the change in surface properties, such as contact angle and grafting density.

| Substrate | MPTES Concentration | Reaction Time | Grafting Ratio (wt%) | Water Contact Angle (°) | Reference |

| Nanosilica | 25 mL / 10g SiO₂ | 4 h | 7.2 | 15.3 | Wu et al. (2014) |

| Nanosilica | 50 mL / 10g SiO₂ | 4 h | 12.1 | 30.1 | Wu et al. (2014) |

| Nanosilica | 75 mL / 10g SiO₂ | 4 h | 16.7 | 54.5 | Wu et al. (2014) |

| Nanosilica | 100 mL / 10g SiO₂ | 4 h | 14.3 | 42.2 | Wu et al. (2014) |

| Nanosilica | 125 mL / 10g SiO₂ | 4 h | 10.6 | 30.4 | Wu et al. (2014) |

| Silicon Oxide | 5x10⁻³ M | - | - | 71 | Hu et al. (2001)[2] |

| Silicon Oxide | 4x10⁻² M | - | - | 104 | Hu et al. (2001)[2] |

This protocol is based on the work of Wu et al. (2014).

Materials:

-

Nanosilica powder (e.g., 20-50 nm average particle size)

-

3-Mercaptopropyltrimethoxysilane (MPTMS) - Note: MPTMS is often used interchangeably with MPTES in literature for similar applications, with the primary difference being the methoxy vs. ethoxy leaving group.

-

Anhydrous toluene

-

Deionized water

-

Anhydrous ethanol

-

Formic acid

Procedure:

-

Dry 10 g of nanosilica in a vacuum oven at 100 °C for 24 hours.

-

Disperse the dried nanosilica in 150 mL of anhydrous toluene using mechanical stirring and ultrasonication for 30 minutes.

-

In a separate flask, prepare a mixture of 10 mL of deionized water, 10 mL of anhydrous ethanol, and 2 mL of formic acid.

-

Add the desired amount of MPTMS (e.g., 25, 50, 75, 100, or 125 mL) to the water/ethanol/formic acid mixture with vigorous stirring.

-

Add the MPTMS solution dropwise to the nanosilica dispersion while stirring at 300 rpm.

-

Continue stirring the mixture for 4 hours at 50 °C.

-

Separate the modified nanosilica by centrifugation.

-

Dry the product at 90 °C under vacuum.

-

Extract any unreacted MPTMS using a Soxhlet extractor with toluene for 12 hours.

-

Dry the final modified nanosilica at 90 °C under vacuum for 12 hours.

Caption: Reaction pathway for the surface modification of a silica nanoparticle with MPTES.

Reinforcement of Polymer Composites

MPTES acts as a coupling agent in polymer composites, enhancing the interfacial adhesion between inorganic fillers (like silica, clay, or glass fibers) and the polymer matrix. This improved adhesion leads to better stress transfer from the polymer to the reinforcement, resulting in enhanced mechanical properties.

The following table summarizes the effect of MPTES-modified fillers on the mechanical properties of various polymer composites.

| Polymer Matrix | Filler | MPTES Treatment | Filler Loading (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |

| Thiol-ene Resin | SiO₂-MPTMS | Yes | 0 | 2.94 | 70 | 9.64 | Ciftci et al. (2016)[2] |

| Thiol-ene Resin | SiO₂-MPTMS | Yes | 0.5 | - | 80 | 14.5 | Ciftci et al. (2016)[2] |

| Thiol-ene Resin | SiO₂-MPTMS | Yes | 1.0 | - | 75 | 15.2 | Ciftci et al. (2016)[2] |

| Thiol-ene Resin | SiO₂-MPTMS | Yes | 2.5 | 10.06 | 65 | 18.9 | Ciftci et al. (2016)[2] |

| Thiol-ene Resin | SiO₂-MPTMS | Yes | 5.0 | 8.52 | 60 | 16.3 | Ciftci et al. (2016)[2] |

| SBR | K-illite | No | 40 phr | ~2 | >600 | ~1 | Li et al. (2022)[3] |

| SBR | K-illite | Yes (KH580) | 40 phr | 16.7 | ~500 | 12.97 | Li et al. (2022)[3] |

Note: KH580 is a commercial grade of this compound.

This protocol is a generalized procedure based on melt mixing techniques described in the literature.

Materials:

-

Polymer matrix (e.g., Styrene-Butadiene Rubber - SBR)

-

Inorganic filler (e.g., illite, silica)

-

This compound (MPTES)

-

Ethanol

-

Curing agents for the polymer (e.g., sulfur, accelerators, zinc oxide, stearic acid)

Procedure:

-

Filler Modification:

-

Disperse the inorganic filler in an ethanol/water solution.

-

Add MPTES to the dispersion and stir for several hours at a controlled temperature (e.g., 60-80 °C) to allow for the silanization reaction.

-

Filter, wash, and dry the MPTES-modified filler.

-

-

Compounding:

-

In an internal mixer (e.g., a two-roll mill or a Brabender mixer), masticate the polymer matrix.

-

Gradually add the MPTES-modified filler and other compounding ingredients (e.g., zinc oxide, stearic acid).

-

Finally, add the curing agents (e.g., sulfur and accelerators) at a lower temperature to prevent premature vulcanization.

-

-

Curing:

-

Sheet out the compounded rubber.

-

Cure the sheets in a compression molding press at a specified temperature and pressure for a predetermined time to achieve optimal crosslinking.

-

Caption: General workflow for the fabrication of a polymer composite with MPTES-modified filler.

Sol-Gel Processes

MPTES can be incorporated into sol-gel systems as a co-precursor with other alkoxysilanes like tetraethoxysilane (TEOS). The thiol group of MPTES introduces functionality into the resulting silica network, which can be used for subsequent chemical modifications or to impart specific properties to the final material, such as hydrophobicity or the ability to bind metal ions.

This protocol is a generalized procedure based on the Stöber method and its modifications.

Materials:

-

Tetraethoxysilane (TEOS)

-

This compound (MPTES)

-

Ethanol

-

Deionized water

-

Ammonium hydroxide (catalyst)

Procedure:

-

In a flask, mix ethanol and deionized water.

-

Add ammonium hydroxide to the ethanol/water mixture and stir to create a homogeneous solution.

-

In a separate container, mix TEOS and MPTES in the desired molar ratio.

-

Add the TEOS/MPTES mixture to the ethanol/water/ammonia solution under vigorous stirring.

-

Continue stirring for a specified period (e.g., 2-24 hours) at room temperature to allow for the hydrolysis and condensation reactions to proceed, resulting in the formation of a colloidal suspension of thiol-functionalized silica particles.

-

The particles can be collected by centrifugation, followed by washing with ethanol and water to remove unreacted precursors and catalyst.

-

Dry the particles in an oven or by freeze-drying.

Caption: A simplified flowchart of the sol-gel process incorporating MPTES as a co-precursor.

Conclusion

This compound is a powerful and versatile molecule in the field of materials science. Its ability to bridge the gap between inorganic and organic materials makes it an indispensable tool for the development of high-performance composites, functionalized nanoparticles, and advanced coatings. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to explore and exploit the full potential of MPTES in their respective fields. The continued investigation into the applications and reaction mechanisms of MPTES is expected to lead to the creation of novel materials with tailored properties for a wide range of technological and biomedical applications.

References

Basic principles of silanization with 3-Mercaptopropyltriethoxysilane

An In-depth Technical Guide to Silanization with 3-Mercaptopropyltriethoxysilane

For researchers, scientists, and drug development professionals, the precise modification of surfaces at the molecular level is a foundational requirement for creating advanced materials, biosensors, and drug delivery systems. Among the various surface modification techniques, silanization using organosilanes stands out for its versatility and robustness. This guide focuses on the basic principles of silanization with this compound (MPTES), a trifunctional organosilane widely used to introduce thiol (-SH) functional groups onto hydroxyl-rich surfaces. The terminal thiol group serves as a versatile anchor point for the covalent immobilization of nanoparticles, biomolecules, and drugs, making MPTES a critical tool in biotechnology and pharmaceutical development.

Core Principles: The Silanization Mechanism

The silanization process with MPTES is a two-step chemical reaction primarily involving hydrolysis and condensation. This process transforms the liquid-phase MPTES molecules into a durable, cross-linked polysiloxane layer covalently bonded to the substrate.

-

Hydrolysis : The process begins when the ethoxy groups (-OCH2CH3) of the MPTES molecule react with water to form reactive silanol groups (Si-OH). This reaction can be catalyzed by acids or bases. The presence of a small amount of water is crucial, either from the solvent or adsorbed on the substrate surface.

-

Condensation : The newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:

-

Intermolecular Condensation : Silanol groups from adjacent MPTES molecules react with each other to form stable siloxane bonds (Si-O-Si), creating a cross-linked network.

-

Surface Condensation : Silanol groups on the MPTES molecule react with hydroxyl groups (-OH) present on the surface of the substrate (e.g., glass, silicon oxide) to form covalent siloxane bonds. This reaction anchors the silane film to the surface.

-

These reactions occur concurrently, leading to the formation of a self-assembled monolayer or a more complex multilayered network on the substrate.

Caption: The two-step mechanism of MPTES silanization: hydrolysis followed by condensation.

Factors Influencing Silanization Efficiency

The quality, thickness, and stability of the MPTES film are highly dependent on several experimental parameters. Careful optimization of these factors is critical to achieve a uniform and functional surface.

-

Solvent : The choice of solvent affects silane solubility and the availability of water for hydrolysis. Anhydrous organic solvents like toluene can promote the formation of well-ordered monolayers, as the only water available is the thin layer on the substrate surface. In contrast, solvents like ethanol may contain variable amounts of water, which can lead to silane polymerization in the solution before surface deposition.

-

MPTES Concentration : The concentration of MPTES influences the thickness and morphology of the resulting film. Low concentrations (<1% v/v) tend to favor monolayer formation, while higher concentrations can lead to the deposition of multilayers or aggregates. However, the relationship is not always linear, and an optimal concentration often exists for achieving maximum surface coverage.

-

pH : The pH of the silanization solution significantly impacts the rates of hydrolysis and condensation. Hydrolysis is generally favored at low pH, while condensation is slower. Conversely, condensation is accelerated at higher pH values, which can lead to rapid polymerization and aggregation of silanes in the solution before they can bind to the surface.

-

Reaction Time : The duration of the substrate's exposure to the silane solution affects the completeness of the surface reaction. While initial adsorption can be rapid, longer incubation times are often necessary to ensure sufficient surface coverage and cross-linking. However, excessively long times can also contribute to multilayer formation.

-

Curing (Post-deposition Treatment) : Thermal curing after deposition is a critical step to promote further condensation, remove residual water and solvent, and enhance the covalent bonding within the silane film and to the substrate. This step significantly improves the stability and durability of the coating.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of different experimental conditions on the properties of MPTES-modified surfaces.

| MPTMS Feed (mL per 10g Nanosilica) | Resulting -SH Concentration (mmol/g) | Water Contact Angle (°) |

| 25 | Data not specified | 15.3 |

| 50 | Data not specified | 30.1 |

| 75 | ~0.9 (maximum) | 54.5 |

| 100 | Data not specified | 42.2 |

| 125 | Data not specified | 30.4 |

| Table 1: Effect of 3-mercaptopropyltrimethoxysilane (MPTMS, a related silane) concentration on the final thiol group concentration and surface hydrophobicity of modified nanosilica. The contact angle and -SH concentration first increase and then decrease, suggesting an optimal silane amount for functionalization. |

| Solvent | MPTES Concentration (v/v) | Film Thickness (nm) | Note |

| Toluene | 0.08 - 1% | ~0.77 | Monolayer thickness observed. |

| Ethanol | All concentrations tested | < 0.77 | Below monolayer coverage. |

| Table 2: Influence of solvent and MPTES concentration on the resulting film thickness on silicon substrates. Deposition is more efficient in the more anhydrous and hydrophobic solvent, toluene. |

| Substrate | Silane | Surface Density of Functional Groups (molecules/cm²) |

| Glass | MPTES | 4.9 x 10¹³ |

| Glass | Various | (1.3 - 9.0) x 10¹² |

| Table 3: Achieved surface density of thiol groups on glass substrates under optimized conditions. The result for MPTES approaches the theoretical maximum coverage. |

Experimental Protocols

A successful silanization procedure requires meticulous attention to detail, particularly regarding substrate cleanliness and control of reaction conditions.

General Experimental Workflow

The silanization process can be broken down into five key stages: substrate preparation, silane solution preparation, the silanization reaction, post-reaction treatment, and characterization.

Caption: A generalized workflow for the surface modification of substrates using MPTES.

Detailed Methodology: Silanization of Glass Slides

This protocol provides a typical method for functionalizing glass microscope slides with MPTES.

1. Materials and Reagents:

-

Glass microscope slides

-

This compound (MPTES, ≥98%)

-

Toluene (anhydrous)

-

Ethanol (200 proof)

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Deionized (DI) water

-

Nitrogen gas source

-

Laboratory

Navigating the Safe Handling of 3-Mercaptopropyltriethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Mercaptopropyltriethoxysilane (MPTES), a versatile organosilane compound frequently utilized as a coupling agent and surface modifier in various scientific and industrial applications. Adherence to strict safety protocols is paramount when working with this chemical to mitigate potential hazards. This document synthesizes critical information from multiple safety data sheets (SDS) to ensure a thorough understanding of its properties and the necessary precautions for its use.

Core Safety and Hazard Information

This compound is classified as a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause an allergic skin reaction and is harmful if swallowed.[2][3][4][5] The substance is toxic to aquatic life, with long-lasting effects.[3][4][5] A key characteristic of this compound is its reaction with water or moisture to liberate methanol, which can lead to chronic effects on the central nervous system and visual disturbances, including blindness, upon ingestion.[2][6]

Quantitative Safety Data

A summary of the key quantitative safety and physical property data for this compound is presented below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Liquid | [3][6] |

| Appearance | Clear, colorless liquid | [2][3] |

| Odor | Stench | [2][4] |

| Molecular Formula | C9H22O3SiS | [1] |

| Molecular Weight | 196.34 g/mol | [7] |

| Boiling Point/Range | 213 - 215 °C / 415.4 - 419 °F | [3] |

| Melting Point/Range | < -50 °C / -58 °F | [3] |

| Flash Point | 88 °C / 190.4 °F - 96 °C / 204.8 °F | [2][3] |

| Specific Gravity | 1.05 g/cm³ | [3] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 730 µl/kg | [6] |

| LD50 | Rabbit | Dermal | 2494 mg/kg | [3] |

Experimental Protocols for Safe Handling

Strict adherence to the following protocols is essential to ensure the safe handling and use of this compound in a laboratory or research setting.

Protocol 1: Engineering Controls and Ventilation

-

Work Area: Always handle this compound in a well-ventilated area.[1][2]

-

Ventilation Systems: Use local exhaust ventilation or a chemical fume hood to minimize exposure to vapors and mists.[6]

-

Emergency Equipment: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[6]

Protocol 2: Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical goggles or a face shield.[2][5][6] Contact lenses should not be worn when handling this chemical.[6]

-

Hand Protection: Use neoprene or nitrile rubber gloves.[6] Inspect gloves for any signs of degradation or puncture before each use.

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[2][6]

-

Respiratory Protection: If ventilation is inadequate or for spill response, use a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator.[6]

Protocol 3: General Handling and Hygiene

-

Avoid Contact: Avoid all eye and skin contact, and do not breathe vapor or mist.[2][6]

-

Hygiene Practices: Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[3][6]

-

Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2][3]

Protocol 4: Storage

-

Container: Keep the container tightly closed and store in a cool, well-ventilated place.[1][2][6]

-

Incompatible Materials: Store away from moisture, water, strong oxidizing agents, acids, and alkalis.[1][6][8]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[1][2]

Mandatory Visualizations

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Workflow for the safe handling of this compound.

Caption: First aid procedures for exposure to this compound.

Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed.

Spill and Leak Cleanup

-

Evacuate: Evacuate unnecessary personnel from the area.[6]

-

Ventilate: Ensure adequate ventilation.

-

Containment: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2] Do not use combustible materials like sawdust.[2]

-

Collection: Use a spark-proof tool to collect the absorbed material and place it in a suitable, closed container for disposal.[2]

-

Environmental Precautions: Prevent the spill from entering sewers or public waters.[6]

First Aid Measures

-

Inhalation: Remove the individual to fresh air and keep them at rest in a comfortable breathing position.[5][6] Seek medical advice if they feel unwell.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[3][5] Seek immediate medical attention.[2][6]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[6][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

-

Hazards: Irritating fumes and organic acid vapors may be generated in a fire.[6] Containers may explode when heated.[8]

By understanding and implementing these safety protocols, researchers and scientists can effectively manage the risks associated with this compound and ensure a safe working environment.

References

- 1. 3‐Mercaptopropyltriethoxy Silane MSDS/SDS | Supplier & Distributor [njalchemist.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. gelest.com [gelest.com]

- 7. (3-Mercaptopropyl)trimethoxysilane | C6H16O3SSi | CID 20473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

A Comprehensive Guide to the Solubility of 3-Mercaptopropyltriethoxysilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Mercaptopropyltriethoxysilane (MPTES) in various organic solvents. This information is critical for the effective formulation, application, and purification of this versatile silane coupling agent in diverse research and industrial settings, including drug development.

Core Concepts in Solubility

This compound is a bifunctional organosilane featuring a mercapto (-SH) functional group and hydrolyzable ethoxysilyl groups. Its solubility is primarily dictated by the principle of "like dissolves like." The propyl chain and the mercapto group contribute to its compatibility with less polar organic solvents, while the ethoxysilyl groups can participate in hydrogen bonding, influencing its interaction with polar solvents. However, it is important to note that MPTES can slowly hydrolyze in the presence of water, which can affect its solubility behavior over time.

Quantitative Solubility Data

While precise numerical solubility values for this compound in a wide range of organic solvents are not extensively documented in publicly available literature, the compound is widely reported as being miscible with many common organic solvents. Miscibility implies that the substances are soluble in each other in all proportions, forming a homogeneous solution. The following table summarizes the qualitative and, where available, miscibility data for MPTES in various organic solvents.

| Solvent Class | Solvent | Solubility | Reference(s) |

| Alcohols | Methanol | Miscible | [1][2] |

| Ethanol | Soluble, Miscible | [1][2] | |

| Isopropanol | Miscible | [1][2] | |

| Ketones | Acetone | Soluble, Miscible | [1][2] |

| Aromatic Hydrocarbons | Benzene | Soluble, Miscible | [1][2] |

| Toluene | Soluble, Miscible | [1][2] | |

| Xylene | Miscible | [1][2] | |

| Aliphatic Hydrocarbons | General Aliphatic Hydrocarbons | Soluble | [3] |

| Water | Water | Hydrolyzes slowly | [3] |

Experimental Protocol for Determining Solubility

The following is a general experimental protocol that can be adapted to determine the quantitative solubility of this compound in a specific organic solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or shaker

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess is to ensure that a saturated solution is formed.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled water bath or shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let any undissolved MPTES settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any suspended micro-droplets of undissolved MPTES.

-

-

Quantification:

-

Accurately weigh an empty, dry container.

-

Transfer the filtered, known volume of the saturated solution into the pre-weighed container.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of inert gas or in a vacuum oven at a temperature that will not degrade the MPTES).

-

Once the solvent is completely evaporated, weigh the container with the MPTES residue.

-

The mass of the dissolved MPTES is the final weight of the container minus the initial empty weight.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL ( g/100 mL) using the following formula: Solubility = (Mass of MPTES residue (g) / Volume of solution withdrawn (mL)) * 100

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent for specific handling and disposal instructions.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable organic solvent for this compound based on application requirements.

References

Theoretical Modeling of 3-Mercaptopropyltriethoxysilane Surface Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of 3-Mercaptopropyltriethoxysilane (3-MPTES) surface interactions, a critical aspect of surface functionalization in various scientific and industrial fields, including drug development. We delve into the fundamental mechanisms of 3-MPTES hydrolysis, condensation, and subsequent interaction with a range of substrates, supported by quantitative data from computational studies. Detailed experimental protocols for key surface analysis techniques are provided to bridge the gap between theoretical predictions and experimental validation. Furthermore, this guide presents visual workflows and reaction pathways using Graphviz to facilitate a deeper understanding of the complex processes involved.

Introduction to this compound (3-MPTES)

This compound (3-MPTES) is a versatile organosilane coupling agent widely employed to modify the surface properties of inorganic materials. Its bifunctional nature, featuring a triethoxysilane group at one end and a terminal thiol (-SH) group at the other, allows it to act as a molecular bridge between inorganic substrates and organic materials. The triethoxysilane group, upon hydrolysis, forms reactive silanol groups that can covalently bond with hydroxyl-rich surfaces such as silica, metal oxides, and other inorganic substrates through condensation reactions.[1] The propyl chain acts as a spacer, while the terminal thiol group provides a reactive site for the subsequent attachment of nanoparticles, biomolecules, or other organic moieties.[2] This functionalization is pivotal in applications ranging from improving adhesion and corrosion resistance to the development of biosensors and drug delivery systems.

Theoretical Modeling of 3-MPTES Surface Interactions

Computational modeling provides invaluable insights into the atomic-level details of 3-MPTES surface interactions, guiding the rational design of functionalized materials. The two primary theoretical approaches employed are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3-MPTES, DFT is instrumental in elucidating the mechanisms of hydrolysis, condensation, and adsorption on various surfaces.

Hydrolysis and Condensation: The initial step in the surface modification process is the hydrolysis of the ethoxy groups (-OCH2CH3) of 3-MPTES to form silanol groups (-OH).[3] This is followed by condensation reactions, where silanol groups react with other silanol groups (self-condensation) or with hydroxyl groups on the substrate surface to form stable siloxane (Si-O-Si) or metal-siloxane (M-O-Si) bonds.[1] DFT calculations can model the reaction pathways and energy barriers for these processes, providing insights into the reaction kinetics and the stability of the resulting structures.

Surface Adsorption and Bonding: DFT is extensively used to calculate the adsorption energies of 3-MPTES on different substrates, determining the most favorable binding configurations. These calculations can reveal the nature of the chemical bonds formed, including bond lengths, bond angles, and charge transfer between the silane and the surface. For instance, studies on silica surfaces have shown that partially hydrolyzed silanes are favorable for grafting via the elimination of ethanol.[3] On gold surfaces, the interaction is primarily driven by the strong affinity of the thiol group for gold.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for studying the physical movements of atoms and molecules. This approach allows for the investigation of larger systems over longer timescales compared to DFT, providing insights into the dynamic behavior of 3-MPTES molecules on surfaces.

Self-Assembled Monolayer (SAM) Formation: MD simulations can model the self-assembly process of 3-MPTES molecules on a substrate, predicting the structure, orientation, and packing density of the resulting monolayer. These simulations can also reveal the role of solvent molecules and temperature on the final film structure.

Interfacial Properties and Binding Energies: MD simulations are used to calculate the binding energy between the 3-MPTES layer and the substrate, as well as the interaction energies between individual silane molecules. Furthermore, dynamic properties such as the diffusion coefficient of 3-MPTES on the surface and the radial distribution function, which describes the local arrangement of molecules, can be determined.[4][5][6]

Data Presentation: Quantitative Insights from Theoretical Modeling

The following tables summarize key quantitative data obtained from theoretical modeling studies of 3-MPTES and similar organosilanes on various surfaces.

Table 1: Adsorption and Binding Energies from DFT and MD Simulations

| Silane | Substrate | Method | Adsorption/Binding Energy (eV) | Reference |

| 3-MPTES (hydrolyzed) | Silica (SiO₂) | DFT | -1.97 to -3.47 | [3] |

| Thiol-functionalized silane | Gold (Au) | MD | -0.87 to -1.30 | |

| 3-MPTES | Alumina (Al₂O₃) | DFT | -1.5 to -2.5 | |

| 3-MPTES | Titania (TiO₂) | DFT | -1.8 to -2.8 | |

| Thiol | Copper Oxide (CuO) | DFT | -0.95 | [7] |

| Thiol | Copper (Cu) | DFT | -0.52 to -0.87 | [8] |

| 3-MPTES | Iron Oxide (Fe₃O₄) | MD | -2.0 to -3.0 |

Table 2: Bond Lengths and Angles from DFT Calculations

| Silane | Substrate | Bond | Bond Length (Å) | Bond Angle (°) | Reference |

| 3-MPTES (hydrolyzed) | Silica (SiO₂) | Si-O (surface) | 1.62 - 1.67 | - | |

| 3-MPTES (hydrolyzed) | Silica (SiO₂) | O-Si-O | - | 108 - 111 | |

| Thiol | Gold (Au) | Au-S | 2.4 - 2.6 | - | |

| 3-MPTES | Alumina (Al₂O₃) | Al-O-Si | - | 130 - 145 | |

| 3-MPTES | Titania (TiO₂) | Ti-O-Si | - | 135 - 150 |

Table 3: Molecular Dynamics Simulation Parameters

| Silane | Substrate | Property | Value | Reference |

| Organosilane | Silica (SiO₂) | Diffusion Coefficient | 10⁻⁶ - 10⁻⁵ cm²/s | [9] |

| Thiol | Gold (Au) | Radial Distribution Function (g(r)) | Peak at ~2.5 Å (Au-S) | |

| 3-MPTES | Alumina (Al₂O₃) | Interaction Energy | -150 to -250 kcal/mol |

Experimental Protocols for Surface Characterization

Experimental validation is crucial to confirm the predictions from theoretical models. The following sections detail the methodologies for key surface analysis techniques used to characterize 3-MPTES functionalized surfaces.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

-

Sample Preparation: The 3-MPTES functionalized substrate is carefully mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

X-ray Source: A monochromatic X-ray source, typically Al Kα (1486.6 eV) or Mg Kα (1253.6 eV), is used to irradiate the sample surface.

-

Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer. The binding energy of the electrons is then calculated, which is characteristic of each element and its chemical environment.

-

Data Acquisition:

-

Survey Scan: A wide energy range scan (e.g., 0-1100 eV) is performed to identify all the elements present on the surface.

-

High-Resolution Scans: Detailed scans are acquired for specific elements of interest (e.g., C 1s, O 1s, Si 2p, S 2p, and the substrate elements like Au 4f).

-

-

Data Analysis: The high-resolution spectra are curve-fitted to identify the different chemical states of each element. For 3-MPTES on gold, characteristic binding energies are:

-

S 2p: The S 2p₃/₂ peak for sulfur bonded to gold (Au-S) is typically observed around 162.0 eV. Unbound thiol groups (S-H) appear at a slightly higher binding energy, around 163.4 eV.[1]

-

Si 2p: The Si 2p peak for Si-O-Si or Si-O-metal bonds is generally found in the range of 102-104 eV.

-

C 1s: The C 1s spectrum can be deconvoluted into components representing C-C/C-H (~284.8 eV), C-S (~286.0 eV), and C-O (~286.5 eV).

-

Au 4f: The Au 4f₇/₂ peak for metallic gold is at approximately 84.0 eV.[10]

-

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale.

Methodology:

-

Sample Preparation: The 3-MPTES functionalized substrate is mounted on an AFM sample puck using double-sided adhesive. For imaging self-assembled monolayers, an atomically flat substrate is preferred.[4]

-

Cantilever and Tip: A sharp tip (nominal radius < 10 nm) at the end of a flexible cantilever is used to scan the surface. For imaging soft monolayers, tapping mode or PeakForce Tapping™ is preferred over contact mode to minimize sample damage.[11]

-

Imaging Parameters:

-

Scan Size: Start with a larger scan size (e.g., 1x1 µm) to get an overview of the surface and then zoom into smaller areas for high-resolution imaging.[11]

-